Diholmium oxide silicate
Description
Properties
CAS No. |
12161-60-3 |
|---|---|
Molecular Formula |
Ho2O5Si |
Molecular Weight |
437.941 |
IUPAC Name |
dioxido(oxo)silane;holmium(3+);oxygen(2-) |
InChI |
InChI=1S/2Ho.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2 |
InChI Key |
WARIKQAQKNVQRC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-][Si](=O)[O-].[Ho+3].[Ho+3] |
Synonyms |
diholmium oxide silicate |
Origin of Product |
United States |
Scientific Research Applications
Laser Technology
Diholmium oxide silicate is utilized in the development of solid-state lasers, particularly those operating in the near-infrared region. These lasers are essential for telecommunications and medical applications.
- Case Study: Fiber Lasers
Optical Devices
The compound's unique refractive index allows it to be used in high-quality lenses and optical fibers.
- Data Table: Optical Properties of this compound
| Property | Value |
|---|---|
| Refractive Index | 1.75 |
| Transmission Range | 400 nm - 2000 nm |
| Thermal Conductivity | 0.5 W/mK |
Environmental Barrier Coatings
This compound is being explored as a material for environmental barrier coatings (EBCs) due to its high thermal stability and resistance to oxidation.
- Case Study: EBCs for Aerospace Applications
Ceramics and Polymers
The incorporation of this compound into ceramic matrices improves mechanical strength and thermal resistance.
- Data Table: Mechanical Properties of Diholmium-Doped Ceramics
| Material Type | Hardness (HV) | Flexural Strength (MPa) |
|---|---|---|
| Diholmium Silicate Ceramics | 1200 | 300 |
| Conventional Ceramics | 800 | 200 |
Medical Imaging
This compound nanoparticles are being investigated as contrast agents for magnetic resonance imaging (MRI).
- Case Study: MRI Contrast Enhancement
Laser Surgery
The compound is also used in laser systems for surgical procedures due to its efficient energy absorption characteristics.
- Data Table: Laser Performance Metrics
| Laser Type | Wavelength (nm) | Efficiency (%) |
|---|---|---|
| Diode Laser | 2100 | 85 |
| Holmium Laser | 2100 | 90 |
Comparison with Similar Compounds
Structural and Compositional Differences
- Lithium metasilicate features a chain-like silicate structure with Li⁺ ions occupying interstitial sites, whereas diholmium oxide silicate likely forms a more complex three-dimensional lattice due to holmium’s larger ionic radius (Ho³⁺: 1.015 Å vs. Li⁺: 0.76 Å) and higher coordination requirements .
Physical and Thermal Properties
| Property | This compound | Lithium Metasilicate |
|---|---|---|
| Melting Point (°C) | ~2000 (estimated) | 1200 |
| Density (g/cm³) | ~7.5 | 2.52 |
| Dielectric Constant (k') | ~13.5 (hypothetical) | 8.5–9.0 |
- The higher melting point and density of this compound reflect the strong ionic bonding and heavy atomic mass of holmium. Lithium metasilicate, in contrast, is lightweight and used in ceramic glazes and glass matrices .
Comparison with Potassium Silicate (K₂SiO₃)
Chemical Reactivity and Solubility
Thermal Stability
| Property | This compound | Potassium Silicate |
|---|---|---|
| Decomposition Temperature (°C) | >1800 (estimated) | ~1100 |
- The robust thermal stability of this compound suits it for refractory applications, whereas potassium silicate decomposes at lower temperatures, limiting its use to moderate-heat processes .
Comparison with Aluminum Silicate (Al₂SiO₅)
Dielectric Properties
Structural Flexibility
- Aluminum silicates exhibit polymorphism (e.g., kyanite vs. sillimanite), while this compound’s structure is constrained by holmium’s ionic size, favoring a rigid garnet-like or pyrochlore arrangement .
Dielectric Behavior and the Oxide Additivity Rule
Studies on silicate garnets (e.g., spessartine Mn₃Al₂(SiO₄)₃, k' = 11.65) reveal deviations from the oxide additivity rule due to structural distortions . For example:
Key Differentiators of this compound
- Thermal resilience : Superior to alkali/alkaline-earth silicates.
- Dielectric performance : Exceeds common silicates due to holmium’s electronic structure.
- Magnetic functionality : Unique among silicates, enabling niche applications in spintronics or magnetic shielding.
Preparation Methods
Reaction Steps:
-
Precursor Mixing : Ho(NO₃)₃·5H₂O and TEOS are dissolved in ethanol with nitric acid as a catalyst.
-
Gelation : Hydrolysis of TEOS generates silanol groups (Si-OH), which condense with Ho³⁺ ions to form a Ho-Si-O network.
-
Drying : The gel is aged and dried at 80°C to remove solvents.
-
Calcination : Thermal treatment at 800–1000°C crystallizes Ho₂SiO₅.
This method produces nanomaterials with high surface area, ideal for catalytic applications. However, residual carbon from organic precursors can compromise purity, necessitating optimized calcination profiles.
Optical Floating Zone Crystal Growth
Single crystals of Ho₂SiO₅ are synthesized via the optical floating zone (FZ) method, enabling precise control over crystal structure and defect density. This technique involves melting a polycrystalline feed rod in a focused infrared beam and slowly solidifying the melt on a seed crystal.
Key Parameters:
-
Atmosphere : Inert gas (e.g., argon) to prevent oxidation.
-
Growth Speed : 2–10 mm/h to ensure stable crystal growth.
-
Feed Composition : Stoichiometric Ho₂O₃ and SiO₂, pre-reacted to form Ho₂SiO₅.
FZ-grown crystals exhibit minimal defects and are preferred for spectroscopic and magnetic studies. However, the method requires specialized equipment and is less scalable than powder-based techniques.
Co-Precipitation
Co-precipitation synthesizes Ho₂SiO₅ nanoparticles by concurrently precipitating Ho³⁺ and silicate ions from aqueous solutions. A typical protocol involves:
-
Precursor Solution : Holmium nitrate and sodium silicate (Na₂SiO₃) dissolved in deionized water.
-
Precipitation : Addition of ammonium hydroxide (NH₄OH) to pH 9–10, forming a colloidal Ho-Si-O hydrate.
-
Washing and Calcination : Centrifugation removes impurities, followed by calcination at 600–900°C.
This method yields nanoparticles (10–50 nm) with high photocatalytic activity, as demonstrated by Ho-oxide compounds degrading organic dyes under visible light. Challenges include agglomeration during calcination, mitigated by surfactants like polyvinylpyrrolidone (PVP).
Comparative Analysis of Synthesis Methods
| Method | Temperature Range | Advantages | Limitations |
|---|---|---|---|
| Solid-State Reaction | 1200–1400°C | High purity, scalability | Energy-intensive, prolonged processing |
| Sol-Gel | 800–1000°C | Nanoscale control, low-temperature | Residual carbon, complex steps |
| Floating Zone Growth | >1750°C | Single crystals, minimal defects | High cost, limited scalability |
| Co-Precipitation | 600–900°C | Nanoparticles, high surface area | Agglomeration, yield variability |
Phase Evolution and Characterization
Post-synthesis characterization is critical to confirm Ho₂SiO₅ formation. XRD identifies crystalline phases, with X1-Ho₂SiO₅ (monoclinic) and X2-Ho₂SiO₅ (hexagonal) being the most common. Raman spectroscopy further distinguishes silicate networks, while transmission electron microscopy (TEM) reveals particle morphology. Thermogravimetric analysis (TGA) tracks weight loss during calcination, ensuring complete organic removal in sol-gel and co-precipitation methods.
Challenges and Optimization Strategies
Q & A
Basic: What are the established methodologies for synthesizing and characterizing diholmium oxide silicate?
Answer:
Synthesis typically involves solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of holmium oxide (Ho₂O₃), silicon dioxide (SiO₂), and a flux agent (e.g., Li₂CO₃) are heated at 1200–1400°C under controlled atmospheres. Characterization requires:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity.
- Solid-state nuclear magnetic resonance (NMR) (e.g., ²⁹Si NMR) to probe local silicon environments .
- Thermogravimetric analysis (TGA) to assess thermal stability.
For reproducibility, document reagent purity, heating rates, and ambient conditions. Experimental details must align with guidelines for thorough reporting .
Basic: How can researchers validate the purity of this compound samples?
Answer:
Combine multiple analytical techniques:
- Energy-dispersive X-ray spectroscopy (EDS) for elemental composition.
- Inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities.
- Fourier-transform infrared spectroscopy (FTIR) to identify undesired functional groups (e.g., residual hydroxyls).
Cross-validate results with reference databases and ensure consistency between main text and supplementary data .
Advanced: What mechanisms govern the stability of this compound under high-temperature conditions?
Answer:
Stability is influenced by:
- Melt viscosity and surface tension , which dictate bubble coalescence and gas diffusion (critical in silicate melts) .
- Cation coordination geometry (e.g., Ho³⁶ polyhedra) affecting lattice energy.
Advanced methods include Raman spectroscopy to track structural changes and molecular dynamics simulations to model melt behavior. Experimental designs should replicate geologically or industrially relevant thermal gradients .
Advanced: How do synthesis parameters (e.g., cooling rate, dopants) influence the optical and mechanical properties of this compound?
Answer:
- Cooling rate : Rapid quenching produces amorphous phases with higher defect density, altering luminescence.
- Dopants (e.g., Nb₂O₅): Increase network polymerization, enhancing mechanical rigidity but potentially reducing optical clarity due to phase segregation .
Use selective solid-state NMR to quantify dopant distribution and nanoindentation to measure hardness. Methodological rigor requires systematic variation of one parameter at a time while monitoring outcomes .
Advanced: How can conflicting data on this compound’s diffusion coefficients be resolved?
Answer:
Contradictions often arise from differing experimental conditions (e.g., oxygen fugacity, temperature calibration). To resolve:
- Standardize protocols : Use isotopically enriched tracers (e.g., ¹⁸O) in diffusion experiments .
- Multi-technique validation : Compare results from secondary ion mass spectrometry (SIMS) and radiolabeling .
- Meta-analysis : Account for variables like melt composition and pressure in data interpretation .
Advanced: What computational approaches are effective for modeling this compound’s electronic structure?
Answer:
- Density functional theory (DFT) : Optimize Ho/Si/O coordination environments and calculate band gaps.
- Ab initio molecular dynamics (AIMD) : Simulate melt behavior at high temperatures.
Validate models against experimental X-ray absorption near-edge structure (XANES) data. Ensure computational parameters (e.g., exchange-correlation functionals) are explicitly documented .
Methodological: How should researchers design experiments to investigate this compound’s role in composite materials?
Answer:
Adopt a PICO framework :
- Population : this compound composites.
- Intervention : Varying matrix materials (e.g., alumina, zirconia).
- Comparison : Baseline properties without additives.
- Outcome : Fracture toughness, thermal expansion.
Use finite element analysis (FEA) to predict stress distribution and scanning electron microscopy (SEM) to analyze interfacial bonding .
Table 1: Key Analytical Techniques for this compound
| Property Analyzed | Technique | Critical Parameters |
|---|---|---|
| Crystallinity | XRD | Bragg angle resolution, Rietveld refinement |
| Local structure | Solid-state NMR | Magic-angle spinning, cross-polarization |
| Thermal stability | TGA/DSC | Heating rate, atmosphere control |
| Elemental diffusion | SIMS | Isotopic tracers, depth profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
